2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide
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Overview
Description
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide is a complex organic compound characterized by the presence of hydroxyl, diiodo, and nitrophenyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide typically involves the iodination of a benzamide precursor followed by nitration
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzamide derivatives. The process includes:
Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Nitration: Employing a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.
Substitution: Sodium iodide in acetone or copper-catalyzed coupling reactions.
Major Products
Oxidation: Formation of 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-3,5-diiodo-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine and nitro groups.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radio-labeled.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide exerts its effects is largely dependent on its functional groups:
Hydroxyl Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Diiodo Groups: Contribute to the compound’s ability to undergo electrophilic substitution reactions.
Nitrophenyl Group: Can participate in redox reactions, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodo-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
2-Hydroxy-3,5-diiodo-N-(4-morpholino-3-nitrophenyl)benzamide: Contains a morpholino group, which may alter its biological activity.
Uniqueness
2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide is unique due to the combination of hydroxyl, diiodo, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8I2N2O4 |
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Molecular Weight |
510.02 g/mol |
IUPAC Name |
2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8I2N2O4/c14-7-5-10(12(18)11(15)6-7)13(19)16-8-1-3-9(4-2-8)17(20)21/h1-6,18H,(H,16,19) |
InChI Key |
NWWVACDGEXQWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
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